(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine
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Overview
Description
(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C7H11N3 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopentanone with hydrazine hydrate to form the pyrazole ring, followed by subsequent functionalization to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing molecules that target specific receptors or enzymes.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This binding can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazole: A simpler derivative of pyrazole, lacking the cyclopentane ring.
Cyclopentapyrazole: Similar structure but without the methyl and methanamine groups.
Pyrazolylmethanamine: Contains the pyrazole ring and methanamine group but lacks the cyclopentane ring.
Uniqueness
(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is unique due to its combination of the cyclopentane ring, pyrazole core, and methanamine group. This structure provides distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from simpler pyrazole derivatives.
Properties
IUPAC Name |
(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(5-9)6-3-2-4-7(6)10-11/h2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXQJGUWKVYEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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